molecular formula C12H27Si B1589305 Triisobutylsilane CAS No. 6485-81-0

Triisobutylsilane

Cat. No. B1589305
CAS RN: 6485-81-0
M. Wt: 199.43 g/mol
InChI Key: GEUFMGZEFYJAEJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Triisobutylsilane has a molecular weight of 200.44 g/mol . Its molecular structure consists of a silicon atom bonded to three isobutyl groups and one hydrogen atom . The isobutyl groups are represented by the formula (CH3)2CHCH2 .


Physical And Chemical Properties Analysis

Triisobutylsilane has a refractive index of n20/D 1.435 (lit.) . It has a boiling point of 204-206 °C (lit.) and a density of 0.764 g/mL at 25 °C (lit.) .

Scientific Research Applications

Desulfurization

Field: Organic Chemistry Application: TIBS is used in the process of desulfurization in organic synthesis . Method: The exact method of application and experimental procedures would depend on the specific reaction and the compounds involved. Results: The outcome of this application is the removal of sulfur from the compound, which can be crucial in certain organic synthesis processes.

Deprotection of the N-boc group

Field: Organic Chemistry Application: TIBS is used for the deprotection of the N-boc group in organic synthesis . Method: Again, the exact method of application and experimental procedures would depend on the specific reaction and the compounds involved. Results: The outcome of this application is the removal of the N-boc protecting group from the compound, which is a common requirement in many organic synthesis processes.

Radical Reactions

Field: Organic Chemistry Application: TIBS is used in radical reactions in organic synthesis . Method: The exact method of application and experimental procedures would depend on the specific reaction and the compounds involved. Results: The outcome of this application is the facilitation of radical reactions, which are fundamental to many processes in organic synthesis.

Deprotection of the Fmoc group

Field: Organic Chemistry Application: TIBS can be used as a reagent in combination with trifluoroacetic acid (TFA) for the deprotection of the Fmoc functional group . Method: The exact method of application and experimental procedures would depend on the specific reaction and the compounds involved. Results: The outcome of this application is the removal of the Fmoc protecting group from the compound, which is a common requirement in many organic synthesis processes.

Solid-Phase Peptide Synthesis

Field: Biochemistry Application: TIBS can be used in the solid-phase peptide synthesis (SPPS) on planar surfaces . Method: The exact method of application and experimental procedures would depend on the specific reaction and the compounds involved. Results: The outcome of this application is the synthesis of peptide libraries on a planar surface, which can be used for drug development .

Safety And Hazards

Triisobutylsilane is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection when handling it .

properties

InChI

InChI=1S/C12H27Si/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUFMGZEFYJAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si](CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452138
Record name Triisobutylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triisobutylsilane

CAS RN

6485-81-0
Record name Triisobutylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triisobutylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
339
Citations
DR Deans, C Eaborn - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… Eaborn, J., 1952, 2840; 1953, 494; and refs.) since triisopropylsilane reacts at one-fifth of the rate of the tri-n-propyl compound and is actually more reactive than triisobutylsilane. The …
Number of citations: 15 pubs.rsc.org
A Kramer, U Reineke, L Dong… - The Journal of …, 1999 - Wiley Online Library
Positionally addressable syntheses of peptides on continuous cellulose membranes (spot synthesis) have often been reported in detail, but important questions dealing with synthesis …
Number of citations: 165 onlinelibrary.wiley.com
HY Nam, A McGinn, PH Kim, SW Kim, DA Bull - Biomaterials, 2010 - Elsevier
… After precipitation with diethyl ether, the Boc groups were de-protected by the reagent solution (TFA:triisobutylsilane: H 2 O = 95:2.5:2.5, v/v) in an ice bath for 30 min. The crude product …
Number of citations: 71 www.sciencedirect.com
T Kim, M Ou, M Lee, SW Kim - Biomaterials, 2009 - Elsevier
… After precipitation with diethyl ether, the Boc groups of product was removed by the reagent solution (TFA: triisobutylsilane: H 2 O = 95: 2.5: 2.5, v/v) at ice bath for 30 min. After additional …
Number of citations: 207 www.sciencedirect.com
W Tegge, R Frank, F Hofmann, WRG Dostmann - Biochemistry, 1995 - ACS Publications
Revised Manuscript Received June 13, 1995® abstract: An iterative approach to the a priori determination of the substrate specificity of cAMP-and cGMP-dependent protein kinases (…
Number of citations: 150 pubs.acs.org
K Wunderlich, M Juozapaitis… - Antimicrobial agents …, 2011 - Am Soc Microbiol
The influenza A virus polymerase complex, consisting of the subunits PB1, PB2, and PA, represents a promising target for the development of new antiviral drugs. We have previously …
Number of citations: 61 journals.asm.org
K Pflegerl, R Hahn, E Berger… - The Journal of Peptide …, 2002 - Wiley Online Library
A peptide screened from a combinatorial peptide library with the sequence EYKSWEYC performed best as a ligand for affinity chromatography of human blood coagulation factor VIII (…
Number of citations: 38 onlinelibrary.wiley.com
J Koch, M Mahler - … Arrays on Membrane Supports: Synthesis and …, 2013 - books.google.com
Bruce Merrifield was awarded the Nobel Price in 1985 for the development of chemical peptide synthesis on solid supports (SPPS, solid-phase peptide synthesis), a technique, which, …
Number of citations: 0 books.google.com
G Petersen - Peptide Arrays on Membrane Supports: Synthesis and …, 2002 - Springer
Bruce Merrifield was awarded the Nobel Price in 1985 for the development of chemical peptide synthesis on solid supports (SPPS, solid-phase peptide synthesis), a technique, which, …
Number of citations: 1 link.springer.com
ADM Hailey, G Nickless - Journal of Chromatography A, 1970 - Elsevier
… reactions were carried out in which rt-butyl-triisobutylsilane … Tctramethylsilane (0.076 g) and +z-butyl-triisobutylsilane … The two rt-butyl-triisobutylsilane-tetraalkylsilane scrambles both …
Number of citations: 5 www.sciencedirect.com

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